molecular formula C9H12FNO B13124329 (R)-1-(3-Fluoro-4-methoxyphenyl)ethanamine

(R)-1-(3-Fluoro-4-methoxyphenyl)ethanamine

Cat. No.: B13124329
M. Wt: 169.20 g/mol
InChI Key: WGUPBBABCUKYCC-ZCFIWIBFSA-N
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Description

®-1-(3-Fluoro-4-methoxyphenyl)ethanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a fluorine atom at the 3-position and a methoxy group at the 4-position on the phenyl ring, with an ethanamine chain attached to the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Fluoro-4-methoxyphenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3-fluoro-4-methoxybenzaldehyde.

    Reductive Amination: The key step involves the reductive amination of 3-fluoro-4-methoxybenzaldehyde with an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Purification: The resulting product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired ®-1-(3-Fluoro-4-methoxyphenyl)ethanamine in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-Fluoro-4-methoxyphenyl)ethanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Fluoro-4-methoxyphenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or halides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-1-(3-Fluoro-4-methoxyphenyl)ethanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Pharmacology: The compound is studied for its potential effects on neurotransmitter systems and its role as a ligand for various receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of ®-1-(3-Fluoro-4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-Fluoro-4-methoxyphenyl)methanamine: Similar structure but with a methanamine chain instead of an ethanamine chain.

    ®-4-Amino-4-(3-fluoro-4-methoxyphenyl)butanoic acid: Contains a butanoic acid group instead of an ethanamine chain.

Uniqueness

®-1-(3-Fluoro-4-methoxyphenyl)ethanamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethanamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

(1R)-1-(3-fluoro-4-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12FNO/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6H,11H2,1-2H3/t6-/m1/s1

InChI Key

WGUPBBABCUKYCC-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)OC)F)N

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)F)N

Origin of Product

United States

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